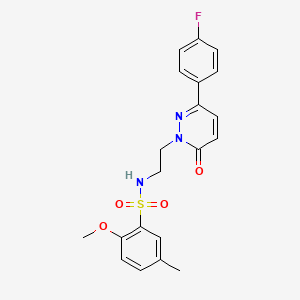

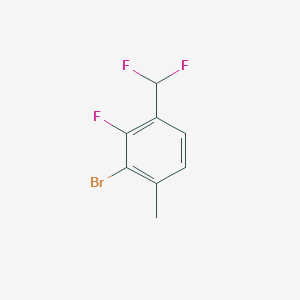

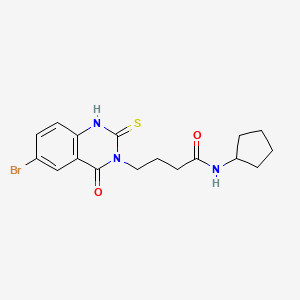

![molecular formula C16H10FN3OS B2942662 (E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 477511-51-6](/img/structure/B2942662.png)

(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a derivative of the benzo[d]thiazol class of compounds . Benzo[d]thiazoles are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures . They are known to display a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Synthesis Analysis

While specific synthesis information for “(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” was not found, a general method for synthesizing similar benzo[d]thiazol derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Scientific Research Applications

Fluorescent Sensors for Metal Ions

Researchers have designed and synthesized benzothiazole-based azomethines, demonstrating their capabilities as fluorescent sensors for detecting metal ions like Al3+ and Zn2+. These compounds, including benzothiazole conjugates, exhibit solvatochromic behavior, large Stokes shifts, and significant absorption and emission spectral changes upon coordination with metal ions, indicating their potential as sensitive and selective detectors for these analytes (Suman et al., 2019).

Antimicrobial Analogs

Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, showcasing promising antimicrobial properties. These compounds were synthesized via conventional and microwave methods, with some demonstrating significant activity against bacterial strains like Staphylococcus aureus and Escherichia coli, and fungal strains such as Candida albicans. The presence of a fluorine atom in these compounds was found to be essential for enhancing antimicrobial activity (Desai et al., 2013).

Cyanide Sensors in Aqueous Medium

Substituted 2-aminobenzothiazoles were synthesized and characterized as sensitive and selective sensors for cyanide detection in aqueous media. These compounds exhibited colorimetric changes upon interaction with cyanide, showcasing their potential as effective tools for cyanide detection in environmental and biological samples (Elsafy et al., 2018).

Anticancer Activity

Benzimidazole derivatives, including those related to the chemical structure , have been synthesized and evaluated for their anticancer activity. These compounds exhibited significant antitumor activity against various cancer cell lines, highlighting their potential as candidates for cancer therapy (Refaat, 2010).

Future Directions

The future directions for research on “(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” and similar compounds could involve further exploration of their pharmacological effects, potential applications, and mechanisms of action. For instance, the introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring has been found to improve the photophysical properties of the dye , suggesting potential avenues for future research.

properties

IUPAC Name |

4-cyano-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3OS/c1-20-13-7-6-12(17)8-14(13)22-16(20)19-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLVDZDDOHHLCNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-cyano-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

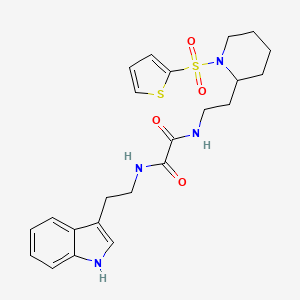

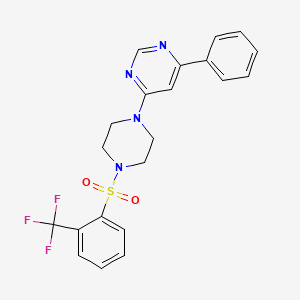

![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2942582.png)

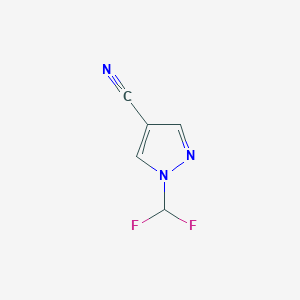

![2-[(Furan-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B2942587.png)

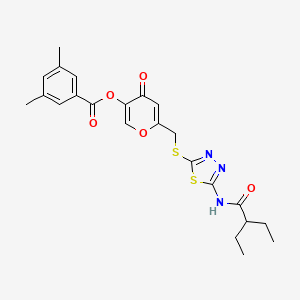

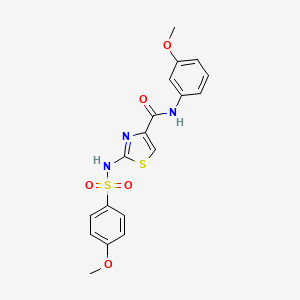

![Methyl 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2942595.png)

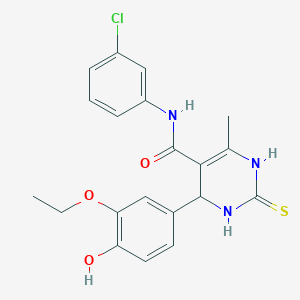

![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)

![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)